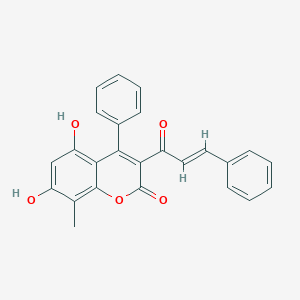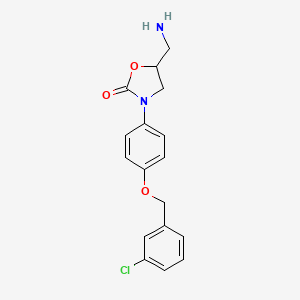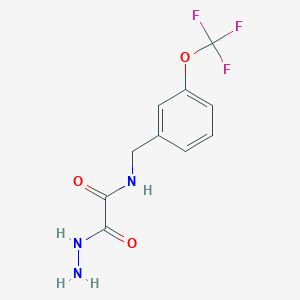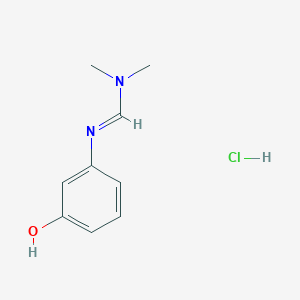
MEB55
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MEB55 is an anticancer agent. It acts by disrupting DNA repair and halting growth in prostate, colon, lung and breast cancer cells
Wissenschaftliche Forschungsanwendungen
Clonal Origin of Methicillin Resistance in Staphylococcus aureus
Research has shown that methicillin-resistant Staphylococcus aureus (MRSA) emerged shortly after the clinical introduction of methicillin. This resistance is attributed to the mecA gene encoding a penicillin-binding protein, PBP2a. DNA hybridization studies of 472 isolates revealed six mecA hybridization patterns, indicating a clonal origin of this resistance in S. aureus (Kreiswirth et al., 1993).
Mec Gene Inactivation in Methicillin-Resistant Staphylococcus aureus
A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) highlighted the significance of the mec gene, which encodes the penicillin-binding protein (PBP) 2A. Mutagenesis experiments demonstrated the crucial role of this gene in determining the resistance phenotype of MRSA, providing insights into the genetic mechanisms behind methicillin resistance (Matthews & Tomasz, 1990).
Environmental Effects of Marine Scientific Research
An analysis of the environmental impacts of marine scientific research (MSR) revealed challenges in assessing these effects, as mandated by the 1982 United Nations Convention on the Law of the Sea's marine environment provisions (MEP). This study underscores the importance of international guidelines for managing the environmental consequences of MSR (Verlaan, 2007).
Strigolactone Delivery to Prostate Cancer Cells
Research involving strigolactones (SLs), specifically MEB55, focused on their anti-cancer activities. A study developed glutathione/pH-responsive nanosponges to enhance the delivery of SLs, including this compound, to prostate cancer cells. This method improved the therapeutic efficacy of SLs, demonstrating a potential new avenue for cancer treatment (Argenziano et al., 2018).
E1B-55 kDa-Defective Adenoviruses in Mesothelioma Treatment
Research has shown that adenoviruses with a deletion of the E1B-55kD gene (Ad-delE1B55) produce cytotoxic effects on mesothelioma cells. This cytotoxicity is associated with cell-cycle arrest and activation of apoptotic pathways, highlighting the potential of these adenoviruses in mesothelioma therapy (Yamanaka et al., 2012).
Polypyrimidine Tract-Binding Protein in Viral Transcription Regulation
A study identified a cellular protein, p55, as a regulator in viral transcription. This protein binds to the leader RNA of mouse hepatitis virus and plays a critical role in viral RNA synthesis, providing insights into the mechanisms of virus-host interactions (Li et al., 1999).
Eigenschaften
CAS-Nummer |
1323359-63-2 |
|---|---|
Molekularformel |
C22H17NO4S |
Molekulargewicht |
391.44 |
IUPAC-Name |
(2E)-2-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-1,4-dihydro-4-methyl-6-(2-thienyl)-cyclopent[b]indol-3(2H)-one |
InChI |
InChI=1S/C22H17NO4S/c1-12-8-19(27-22(12)25)26-11-14-9-16-15-6-5-13(18-4-3-7-28-18)10-17(15)23(2)20(16)21(14)24/h3-8,10-11,19H,9H2,1-2H3/b14-11+ |
InChI-Schlüssel |
BTQWNMVZOCHXBS-SDNWHVSQSA-N |
SMILES |
O=C(C(N1C)=C2C3=C1C=C(C4=CC=CS4)C=C3)/C(C2)=C/OC(C=C5C)OC5=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MEB55; MEB-55; MEB 55; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












